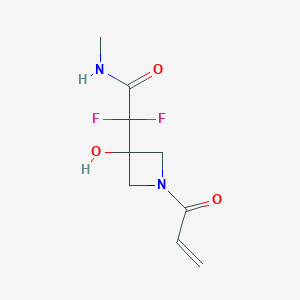

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide

Descripción

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide is a synthetic organic compound that features a unique combination of functional groups, including a difluoromethyl group, a hydroxy group, an enoyl group, and an azetidinyl ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and chemical reactivity.

Propiedades

IUPAC Name |

2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O3/c1-3-6(14)13-4-8(16,5-13)9(10,11)7(15)12-2/h3,16H,1,4-5H2,2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVLXNQPLNLJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1(CN(C1)C(=O)C=C)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide typically involves multi-step organic reactions. One possible route includes:

Formation of the Azetidinyl Ring: Starting from a suitable β-lactam precursor, the azetidinyl ring can be formed through cyclization reactions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Hydroxylation and Enoyl Group Addition: The hydroxy and enoyl groups can be introduced through selective oxidation and subsequent aldol condensation reactions.

N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or other methylating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Scalability: Adapting the laboratory-scale synthesis to industrial-scale production while maintaining safety and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The enoyl group can be reduced to form a saturated alkyl chain.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated amide.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme interactions and metabolic pathways.

Medicine: As a potential drug candidate for treating various diseases.

Industry: In the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Interaction: Binding to DNA and affecting gene expression.

Comparación Con Compuestos Similares

Similar Compounds

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylpropionamide: Similar structure with a propionamide group.

Uniqueness

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylazetidin-3-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.